2-amino-1-(1H-imidazol-5-yl)ethanone
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Overview
Description
2-amino-1-(1H-imidazol-5-yl)ethan-1-one is a compound with the molecular formula C5H7N3O. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1H-imidazol-5-yl)ethan-1-one typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the reaction of 2-aminoimidazole with acetyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-amino-1-(1H-imidazol-5-yl)ethan-1-one involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives .
Scientific Research Applications
2-amino-1-(1H-imidazol-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-1-(1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(1H-imidazol-4-yl)ethan-1-one
- 2-amino-1-(1H-imidazol-2-yl)ethan-1-one
- 2-amino-1-(1H-imidazol-3-yl)ethan-1-one
Uniqueness
2-amino-1-(1H-imidazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
92901-93-4 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-amino-1-(1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c6-1-5(9)4-2-7-3-8-4/h2-3H,1,6H2,(H,7,8) |
InChI Key |
KDTDWIXCUFGYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(=O)CN |
Origin of Product |
United States |
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